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Introduction
Liposomes are versatile, self-assembled vesicular structures composed of lipid bilayers that are

widely utilized as drug delivery vehicles. Their ability to encapsulate both hydrophilic and

hydrophobic therapeutic agents, coupled with their biocompatibility and biodegradability, makes

them attractive carriers for a range of applications. To enhance target specificity and improve

therapeutic outcomes, liposomes can be functionalized with targeting ligands, such as

monoclonal antibodies, that recognize and bind to specific cell surface antigens.

This document provides a detailed protocol for the conjugation of antibodies to pre-formed

liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-

[maleimide(polyethylene glycol)] (DSPE-PEG-Mal). The conjugation strategy is based on the

highly efficient and specific Michael addition reaction between a maleimide group on the distal

end of the PEGylated lipid and a free sulfhydryl (thiol) group on the antibody. This method

results in a stable thioether bond, covalently linking the antibody to the liposome surface.

Principle of Maleimide-Thiol Conjugation
The core of this protocol lies in the chemoselective ligation between a maleimide and a thiol.[1]

Maleimide groups are highly reactive towards thiol groups within a pH range of 6.5-7.5, forming

a stable covalent bond.[2] This reaction is approximately 1,000 times faster than the reaction

with amines at a neutral pH, ensuring specific conjugation to cysteine residues.[2] Since native

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12425737?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3600996/
https://www.creative-biolabs.com/lipid-based-delivery/dspe-peg-2000-maleimide-1-627.htm
https://www.creative-biolabs.com/lipid-based-delivery/dspe-peg-2000-maleimide-1-627.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12425737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


antibodies may have a limited number of accessible free thiols, a preliminary step of antibody

thiolation is often required. This can be achieved by either reducing the antibody's own disulfide

bonds or by modifying primary amines (e.g., on lysine residues) with a thiolating agent.

Quantitative Data Summary
The efficiency and outcome of the antibody-liposome conjugation process are influenced by

several factors, including the molar ratio of reactants, the length of the PEG spacer, and the

method of antibody thiolation. The following table summarizes key quantitative data from

various studies to provide a comparative overview.
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Parameter Value Remarks

Liposome Composition

DSPE-PEG-Maleimide 1-8 mol%

Higher percentages can

increase the number of

conjugation sites.[3][4]

Other Lipids DSPC, Cholesterol

A common formulation is

DSPC:Cholesterol:DSPE-

PEG-Mal at varying molar

ratios.

Reactant Molar Ratios

Maleimide : Thiol 2:1 to 26:1

Higher ratios can lead to

higher conjugation efficiency.

[5]

Lipid : Protein 3:1

A recommended starting point

for micellar incubation

methods.[6]

Conjugation Efficiency 12% - 99%

Highly dependent on spacer

length, maleimide

concentration, and degree of

thiolation.[3][5][7]

~65%
Achieved with a long polar

spacer (PEG 1000) for IgG.[7]

~20%
Observed for Fab' conjugation

to liposomes in one study.[5]

95-99%

Achieved for Fab' conjugation

to cubosomes and hexosomes

under similar conditions.[5]

Particle Size (Z-average

Diameter)

Before Conjugation ~100 - 130 nm
Typical size for extruded

liposomes.[3][8][9]
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After Conjugation ~120 - 200 nm

An increase in size is expected

and indicative of successful

conjugation.[3][8][9]

Experimental Protocols
This section outlines the detailed methodology for the preparation of antibody-conjugated

liposomes.

Part 1: Preparation of Maleimide-Functionalized
Liposomes
This protocol describes the formation of unilamellar liposomes containing DSPE-PEG-

Maleimide using the thin-film hydration and extrusion method.

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000]

(DSPE-PEG2000-Mal)

Chloroform

Phosphate-Buffered Saline (PBS), pH 7.4, degassed

Rotary evaporator

Water bath sonicator

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation:
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1. In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG2000-Mal in

chloroform at a desired molar ratio (e.g., 55:40:5).

2. Attach the flask to a rotary evaporator and remove the chloroform under vacuum at a

temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

3. Continue to dry the thin lipid film under high vacuum for at least 2 hours to remove any

residual solvent.

Hydration:

1. Hydrate the lipid film with degassed PBS (pH 7.4) by gentle rotation at 60-65°C for 1 hour.

This will form multilamellar vesicles (MLVs).

Extrusion:

1. Maintain the temperature of the liposome suspension and the extruder at 60-65°C.

2. Pass the MLV suspension through a 100 nm polycarbonate membrane using a liposome

extruder. Repeat the extrusion process 10-20 times to form small unilamellar vesicles

(SUVs) with a uniform size distribution.

Characterization:

1. Determine the particle size and polydispersity index (PDI) of the liposomes using Dynamic

Light Scattering (DLS).[10][11][12][13]

2. The liposomes should be used for conjugation as soon as possible due to the potential for

hydrolysis of the maleimide group.[14]

Part 2: Thiolation of Antibodies
This protocol describes the generation of free sulfhydryl groups on the antibody, which are

necessary for reaction with the maleimide-functionalized liposomes.

Method A: Reduction of Intrinsic Disulfide Bonds

Materials:
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Antibody (e.g., IgG) in a suitable buffer (e.g., PBS)

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

Desalting column (e.g., Sephadex G-25)

Degassed PBS, pH 7.0-7.5

Procedure:

Prepare a solution of the antibody (e.g., 1-10 mg/mL) in degassed PBS.

Add a 10- to 100-fold molar excess of TCEP to the antibody solution.

Incubate for 30-60 minutes at room temperature.

Immediately remove the excess reducing agent by passing the solution through a desalting

column equilibrated with degassed PBS (pH 7.0-7.5).

Use the thiolated antibody immediately in the conjugation reaction.

Method B: Modification of Amine Groups with Traut's Reagent

Materials:

Antibody (e.g., IgG)

Traut's Reagent (2-iminothiolane)

Borate buffer (150 mM sodium borate, 0.1 mM EDTA)

Desalting column

Procedure:

Exchange the antibody buffer to PBS.

Suspend the antibody in borate buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12425737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add Traut's Reagent at a 20-fold molar excess to the antibody.[15]

Incubate for 1 hour at room temperature with gentle mixing.[15]

Remove excess Traut's Reagent using a desalting column.

Use the thiolated antibody immediately.

Part 3: Conjugation of Thiolated Antibody to Maleimide
Liposomes
Materials:

Maleimide-functionalized liposomes (from Part 1)

Thiolated antibody (from Part 2)

Inert gas (e.g., Argon or Nitrogen)

Procedure:

Add the thiolated antibody solution to the maleimide-liposome suspension. The molar ratio of

antibody to reactive lipid can be optimized, but a starting point of 75 µg of protein per µmol of

total lipid can be used.

Flush the reaction vial with an inert gas, seal, and incubate at room temperature for 16 hours

or overnight at 4°C with gentle stirring.[6]

The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol,

to cap any unreacted maleimide groups.

Part 4: Purification and Characterization of Antibody-
Liposome Conjugates
Materials:

Size-exclusion chromatography column (e.g., Sepharose CL-4B)
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PBS, pH 7.4

Protein quantification assay (e.g., Micro BCA assay)

Lipid quantification assay (e.g., phospholipid assay)

DLS instrument

Procedure:

Purification:

1. Apply the conjugation reaction mixture to a size-exclusion chromatography column

equilibrated with PBS (pH 7.4).

2. Elute the column with PBS and collect fractions. The antibody-liposome conjugates will

elute in the void volume, appearing as a turbid solution, while unconjugated antibody and

other small molecules will elute later.

Characterization:

1. Particle Size: Measure the Z-average diameter and PDI of the purified conjugate fractions

using DLS to confirm the increase in size and assess the homogeneity of the population.

2. Conjugation Efficiency: Quantify the amount of protein and lipid in the purified conjugate

fractions using appropriate assays. The conjugation efficiency can be calculated as the

percentage of the initial antibody that is associated with the liposomes.

3. Antibody Integrity and Functionality: The integrity and antigen-binding activity of the

conjugated antibody can be assessed by SDS-PAGE and ELISA, respectively.

Visualized Workflows and Reactions
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Caption: Experimental workflow for antibody-liposome conjugation.
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Caption: Maleimide-thiol conjugation reaction scheme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Folic acid-tethered Pep-1 peptide-conjugated liposomal nanocarrier for enhanced
intracellular drug delivery to cancer cells: conformational characterization and in vitro cellular
uptake evaluation - PMC [pmc.ncbi.nlm.nih.gov]

2. DSPE-PEG(2000) Maleimide - Creative Biolabs [creative-biolabs.com]

3. liposomes.ca [liposomes.ca]

4. mdpi.com [mdpi.com]

5. pubs.rsc.org [pubs.rsc.org]

6. encapsula.com [encapsula.com]

7. Studies on protein-liposome coupling using novel thiol-reactive coupling lipids: influence of
spacer length and polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different
conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]

10. news-medical.net [news-medical.net]

11. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light
Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]

12. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]

13. horiba.com [horiba.com]

14. 2024.sci-hub.se [2024.sci-hub.se]

15. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for Antibody
Conjugation to DSPE-PEG-Maleimide Liposomes]. BenchChem, [2025]. [Online PDF].

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12425737?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3600996/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3600996/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3600996/
https://www.creative-biolabs.com/lipid-based-delivery/dspe-peg-2000-maleimide-1-627.htm
https://www.liposomes.ca/publications/2000s/Ansell%20et%20al%202000%20-%20Antibody%20conjugation%20methods%20for%20active%20targeting%20of%20liposomes.pdf
https://www.mdpi.com/1422-0067/23/23/14974
https://pubs.rsc.org/en/content/getauthorversionpdf/c4nr05200e
https://encapsula.com/wp-content/uploads/2018/06/PI-for-Immunodox%C2%AE-Maleimide-PEGylated-Post-insertion.pdf
https://pubmed.ncbi.nlm.nih.gov/11459449/
https://pubmed.ncbi.nlm.nih.gov/11459449/
https://www.researchgate.net/figure/Synthesis-procedure-of-maleimide-PEG-DSPE-Abbreviations-Mal-b-N-maleimido_fig2_230699482
https://pmc.ncbi.nlm.nih.gov/articles/PMC3767494/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3767494/
https://www.news-medical.net/life-sciences/Using-Dynamic-light-scattering-(DLS)-for-liposome-size-analysis.aspx
https://www.malvernpanalytical.com/en/learn/knowledge-center/application-notes/an180519liposomeszetasizernanosight
https://www.malvernpanalytical.com/en/learn/knowledge-center/application-notes/an180519liposomeszetasizernanosight
https://insidetx.com/resources/application-notes/liposomes-synthesis-and-size-characterization-with-high-precision-dls/
https://www.horiba.com/usa/scientific/products/particle-characterization/applications/liposomes/
https://2024.sci-hub.se/6120/98a033b5383e50b9f1d08646c0fd2434/oswald2016.pdf
https://www.researchgate.net/figure/Strategy-of-IgG-SWCNT-linkage-Thiol-groups-spontaneously-react-with-maleimide-groups-in_fig2_334129443
https://www.benchchem.com/product/b12425737#protocol-for-conjugating-antibodies-to-dspe-peg36-mal-liposomes
https://www.benchchem.com/product/b12425737#protocol-for-conjugating-antibodies-to-dspe-peg36-mal-liposomes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12425737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Available at: [https://www.benchchem.com/product/b12425737#protocol-for-conjugating-
antibodies-to-dspe-peg36-mal-liposomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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